Cas no 86345-44-0 (2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid structure
86345-44-0 structure
Nom du produit:2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Numéro CAS:86345-44-0
Le MF:C13H9NO3
Mégawatts:227.215463399887
MDL:MFCD11868788
CID:840957
PubChem ID:343030

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (ACI)
    • NSC 381783
    • AS-67795
    • NSC381783
    • NSC-381783
    • 2-Phenyl-4H-furo(3,2-b)pyrrole-5-carboxylic acid
    • DTXSID001006724
    • CHEMBL510255
    • BDBM50260774
    • DB-338671
    • 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylicacid
    • EN300-7444983
    • SY109247
    • 86345-44-0
    • L10091
    • AKOS016000696
    • MFCD11868788
    • CS-0260057
    • MDL: MFCD11868788
    • Piscine à noyau: 1S/C13H9NO3/c15-13(16)10-7-12-9(14-10)6-11(17-12)8-4-2-1-3-5-8/h1-7,14H,(H,15,16)
    • La clé Inchi: YBXIFUGEUZCJFX-UHFFFAOYSA-N
    • Sourire: O=C(C1NC2=C(OC(C3C=CC=CC=3)=C2)C=1)O

Propriétés calculées

  • Qualité précise: 227.058243149g/mol
  • Masse isotopique unique: 227.058243149g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 2
  • Complexité: 301
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.7
  • Surface topologique des pôles: 66.2Ų

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
D767478-1g
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
1g
$460 2024-06-07
eNovation Chemicals LLC
D767478-250mg
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
250mg
$185 2024-06-07
Enamine
EN300-7444983-2.5g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
2.5g
$1174.0 2024-05-23
Enamine
EN300-7444983-0.1g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
0.1g
$188.0 2024-05-23
Chemenu
CM196814-100mg
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
100mg
$*** 2023-05-29
Enamine
EN300-7444983-0.05g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
0.05g
$128.0 2024-05-23
Enamine
EN300-7444983-0.5g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
0.5g
$468.0 2024-05-23
Enamine
EN300-7444983-10.0g
2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
10.0g
$2577.0 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1330727-1g
2-Phenyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95+%
1g
¥3852.00 2024-04-28
1PlusChem
1P004MRL-250mg
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
86345-44-0 95%
250mg
$139.00 2023-12-16

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  reflux
Référence
The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors
Sparey, Tim; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3386-3391

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  6 h, reflux
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
2.2 Reagents: Water ;  cooled
2.3 Solvents: Toluene ;  overnight, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
3.2 Reagents: Water ;  cooled
Référence
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → reflux; 6 h, reflux
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
2.2 Solvents: Water ;  cooled
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Référence
Effect of H- and J-Aggregation on the Photophysical and Voltage Loss of Boron Dipyrromethene Small Molecules in Vacuum-Deposited Organic Solar Cells
Li, Tian-yi ; et al, Journal of Physical Chemistry Letters, 2019, 10(11), 2684-2691

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  80 °C
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 - 4 h, 0 °C
2.2 Solvents: Toluene ;  1 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Bright, color-tunable fluorescent dyes in the Vis/NIR region: establishment of new "tailor-made" multicolor fluorophores based on borondipyrromethene
Umezawa, Keitaro; et al, Chemistry - A European Journal, 2009, 15(5), 1096-1106

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Bright, color-tunable fluorescent dyes in the Vis/NIR region: establishment of new "tailor-made" multicolor fluorophores based on borondipyrromethene
Umezawa, Keitaro; et al, Chemistry - A European Journal, 2009, 15(5), 1096-1106

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Water ;  cooled
Référence
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
1.2 Reagents: Water ;  cooled
1.3 Solvents: Toluene ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Water ;  cooled
Référence
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Référence
Effect of H- and J-Aggregation on the Photophysical and Voltage Loss of Boron Dipyrromethene Small Molecules in Vacuum-Deposited Organic Solar Cells
Li, Tian-yi ; et al, Journal of Physical Chemistry Letters, 2019, 10(11), 2684-2691

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 - 4 h, 0 °C
1.2 Solvents: Toluene ;  1 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Bright, color-tunable fluorescent dyes in the Vis/NIR region: establishment of new "tailor-made" multicolor fluorophores based on borondipyrromethene
Umezawa, Keitaro; et al, Chemistry - A European Journal, 2009, 15(5), 1096-1106

Méthode de production 10

Conditions de réaction
1.1 Solvents: Toluene ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Water ;  cooled
Référence
Small Molecule Near-Infrared Boron Dipyrromethene Donors for Organic Tandem Solar Cells
Li, Tian-yi ; et al, Journal of the American Chemical Society, 2017, 139(39), 13636-13639

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 6 h, rt
1.2 Solvents: Water ;  cooled
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Référence
Effect of H- and J-Aggregation on the Photophysical and Voltage Loss of Boron Dipyrromethene Small Molecules in Vacuum-Deposited Organic Solar Cells
Li, Tian-yi ; et al, Journal of Physical Chemistry Letters, 2019, 10(11), 2684-2691

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Raw materials

2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Preparation Products

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